molecular formula C10H5F5O2 B13711948 (E)-2-(perfluoroprop-1-enyl)benzoic acid

(E)-2-(perfluoroprop-1-enyl)benzoic acid

Cat. No.: B13711948
M. Wt: 252.14 g/mol
InChI Key: CUOKTXDAPACOKH-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pentafluoropropenyl)benzoate can be synthesized through the reaction of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro-, lithium salt (1:1) with benzoyl chloride . The reaction typically involves the following steps:

    Preparation of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro-, lithium salt: This intermediate is prepared by reacting 1,1,3,3,3-pentafluoropropene with lithium.

    Reaction with Benzoyl Chloride: The lithium salt of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro- is then reacted with benzoyl chloride to form 2-(Pentafluoropropenyl)benzoate.

Industrial Production Methods

While specific industrial production methods for 2-(Pentafluoropropenyl)benzoate are not widely documented, the synthesis typically follows similar routes as described above, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoropropenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. Conditions typically involve elevated temperatures and solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation may produce benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pentafluoropropenyl)benzoate primarily involves its reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluoropropenyl group activates the aromatic ring towards nucleophilic attack, facilitating the formation of a Meisenheimer complex . This intermediate then undergoes elimination to yield the substituted product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluoropropenyl)benzoate is unique due to the presence of both a benzoate group and a highly electron-withdrawing pentafluoropropenyl group. This combination imparts distinct reactivity patterns, particularly in nucleophilic aromatic substitution reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

2-[(E)-1,2,3,3,3-pentafluoroprop-1-enyl]benzoic acid

InChI

InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/b8-7+

InChI Key

CUOKTXDAPACOKH-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C(/C(F)(F)F)\F)/F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)O

Origin of Product

United States

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